molecular formula C9H9ClN2O B1281037 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 56433-13-7

3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1281037
CAS RN: 56433-13-7
M. Wt: 196.63 g/mol
InChI Key: JFSYTKHSFPNCAO-UHFFFAOYSA-N
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Patent
US07884113B2

Procedure details

To a solution of 152A (1.0 g, 4.1 mmol) in 50% aqueous EtOH (40 mL), 10% Pt/C (100 mg) was added under argon and the mixture was hydrogenated at 35 psi for 1 h. The reaction mixture was filtered via a pad of celite and the filtrate was concentrated. The residue was dissolved in cone. HC (10 mL) and stirred at RT for 6 h. The mixture was then concentrated and dissolved in 100 mL of saturated aqueous sodium bicarbonate. The white solid was filtered and dried to afford 0.44 g of 152B.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[N+:14]([O-])=O)[C:3](O)=[O:4]>CCO.[Pt]>[NH2:1][CH:2]1[CH2:6][C:7]2[C:8](=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=2)[NH:14][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
HC (10 mL) and stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered via a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in cone
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 mL of saturated aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1C(NC2=CC(=CC=C2C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.